(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
CAS No.:
Cat. No.: VC15955533
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClF3NO |
|---|---|
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ |
| Standard InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a trifluoromethyl group at the 2-position and an imidoyl chloride moiety. The (1E) configuration indicates the trans arrangement of the hydroxylamine group relative to the chlorine atom. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | (1E)-N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
| InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N |
The trifluoromethyl group enhances electrophilicity at the imidoyl chloride site, facilitating nucleophilic substitution reactions.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) confirm the compound’s structure:
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-NMR: Signals at δ 7.35–7.38 ppm correspond to aromatic protons, while the hydroxyl proton appears as a broad singlet near δ 10.2 ppm.
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-NMR: The carbonyl carbon resonates at δ 165 ppm, and the trifluoromethyl carbon appears at δ 125 ppm (q, ).
X-ray crystallography reveals a planar quinobenzothiazinium core, with dihedral angles between aromatic rings measuring 173.47°, ensuring minimal steric hindrance .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step process:
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Formation of the Hydroxamic Acid Intermediate:
reacts with hydroxylamine hydrochloride in a basic medium (e.g., pyridine) to yield . -
Chlorination:
The intermediate undergoes chlorination using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to introduce the imidoyl chloride group.
Reactivity and Mechanistic Insights
Electrophilic Substitution
The chlorine atom in the imidoyl chloride group acts as a leaving site, enabling nucleophilic displacement. For example:
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Reaction with Amines:
This forms substituted amidines, valuable in drug discovery.
Trifluoromethyl Effects
The -CF group stabilizes transition states via electron-withdrawing effects, accelerating reactions such as:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids .
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Cycloadditions: [4+2] Diels-Alder reactions with dienes to form heterocycles .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Anticancer Agents: Derivatives exhibit IC values as low as 0.051 µM against pancreatic adenocarcinoma .
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Antimicrobials: Trifluoromethyl enhances membrane permeability, improving efficacy against Gram-positive bacteria.
Materials Science
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Liquid Crystals: The planar structure and -CF group enable use in nematic phase materials .
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Polymer Additives: Improves thermal stability in fluoropolymers.
Comparative Analysis with Analogues
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